S-hexanoylsulfanyl hexanethioate

Description

Nomenclature and Structural Characteristics within Organosulfur Chemistry

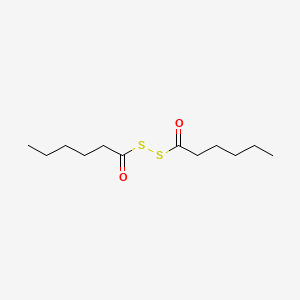

The name S-hexanoylsulfanyl hexanethioate systematically describes the compound's structure. The "hexanethioate" suffix indicates a thioester derivative of hexanoic acid. The prefix "S-hexanoylsulfanyl" specifies that the sulfur atom of the hexanethioate is connected to a hexanoylsulfanyl group. This arrangement results in a symmetrical diacyl disulfide, more commonly known as bis(hexanoyl) disulfide.

The key structural features are the two hexanoyl groups (CH₃(CH₂)₄C(=O)-) linked by a disulfide bridge (-S-S-). The disulfide bond itself is a defining characteristic, with a typical S-S bond length of around 2.05 Å and a C-S-S-C dihedral angle approaching 90°. wikipedia.org This geometry is a common feature in organosulfur compounds containing a disulfide linkage.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| Common Name | Bis(hexanoyl) disulfide |

| Molecular Formula | C₁₂H₂₂O₂S₂ |

| Canonical SMILES | CCCCC(=O)SSC(=O)CCCCC |

| InChI Key | InChIKey=FADQZLATVTHERO-UHFFFAOYSA-N |

| Molecular Weight | 262.44 g/mol |

Note: Data is computed based on the chemical structure.

Contextualization within the Broader Field of Thioester and Acyl Thiol Chemistry

This compound is firmly rooted in organosulfur chemistry due to its defining disulfide bond. wikipedia.org While not a classic thioester of the R-C(=O)-S-R' structure, it is a dimer of the corresponding acyl thiol, hexanethioic acid (CH₃(CH₂)₄C(=O)SH), formed through oxidation.

The chemistry of thioesters and acyl thiols is fundamental to understanding this compound. Thioesters are known as activated acyl groups and are crucial intermediates in various biochemical processes. nih.gov Acyl thiols, or thiocarboxylic acids, are the sulfur analogs of carboxylic acids and are the precursors to diacyl disulfides. The synthesis of diacyl disulfides often involves the oxidation of two acyl thiol molecules. nih.gov

Diacyl disulfides can be considered a subclass within the broader thioester family, exhibiting unique reactivity. They can act as electrophilic acylating agents, a property that has been harnessed in organic synthesis. organic-chemistry.orgacs.org

Theoretical Significance and Potential Research Impact of this compound

The theoretical significance of this compound lies in the reactivity of its diacyl disulfide functional group. Research on analogous compounds has highlighted several areas of potential impact.

Chemoselective Acylation: Diacyl disulfides have been identified as effective reagents for the chemoselective acylation of phenols, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.orgacs.org This method is noted for its high efficiency and tolerance to moisture, offering a valuable tool in protecting group chemistry and the modification of natural products. organic-chemistry.orgacs.org this compound could potentially be used to introduce a hexanoyl group selectively onto molecules with multiple reactive sites.

Precursors to Reactive Sulfur Species: Recent studies have shown that diacyl disulfides can serve as precursors for hydrogen persulfide (H₂S₂), a reactive sulfur species believed to play a role in biological signaling. nih.govnih.gov The release of H₂S₂ can be triggered by nucleophiles like amines. nih.gov This suggests that this compound could be a useful tool for studying the chemistry and biological effects of H₂S₂ in a controlled manner.

Redox Chemistry: The disulfide bond is redox-active. The ability of H₂S₂ generated from diacyl disulfides to act as a reducing agent has been demonstrated, for example, in the scavenging of the stable DPPH radical. nih.gov This points to potential applications in studying redox processes and as a source of reducing equivalents in specific chemical contexts.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 11 |

| Topological Polar Surface Area | 50.6 Ų |

Note: Data is computationally predicted.

Compound Nomenclature

Structure

3D Structure

Properties

CAS No. |

62652-57-7 |

|---|---|

Molecular Formula |

C12H22O2S2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

S-hexanoylsulfanyl hexanethioate |

InChI |

InChI=1S/C12H22O2S2/c1-3-5-7-9-11(13)15-16-12(14)10-8-6-4-2/h3-10H2,1-2H3 |

InChI Key |

KCFIUNAYAHPRFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)SSC(=O)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of S Hexanoylsulfanyl Hexanethioate

Exploration of Classical and Contemporary Synthetic Routes to S-hexanoylsulfanyl Hexanethioate

The molecular architecture of this compound, which features a hexanethioate core linked to a hexanoylsulfanyl group, necessitates a multi-step synthetic approach. The construction of this molecule can be conceptually divided into the formation of the thioester linkage and the creation of the acyl disulfide bond.

The formation of the hexanethioate core is a critical step in the synthesis of the target molecule. Thioesters are commonly synthesized through the reaction of a carboxylic acid derivative with a thiol. wikipedia.org Several well-established methods can be adapted for the preparation of a hexanethioate precursor.

One of the most direct methods involves the reaction of an activated carboxylic acid, such as an acyl chloride, with a thiol. For instance, hexanoyl chloride can be reacted with a suitable thiol in the presence of a base to neutralize the HCl byproduct. wikipedia.orgchemicalbook.com The preparation of hexanoyl chloride itself is readily achieved by treating hexanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.comprepchem.com

Alternatively, direct condensation of hexanoic acid with a thiol can be achieved using various coupling agents that activate the carboxylic acid. Common reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgorganic-chemistry.org These methods are often preferred for their mild reaction conditions.

More contemporary methods for thioester synthesis that offer advantages in terms of substrate scope and reaction conditions are continuously being developed. These include photocatalyzed reactions and transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Selected Thioesterification Methods

| Method | Activating Agent/Catalyst | Starting Materials | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride Method | None (base scavenger often used) | Hexanoyl chloride, Thiol | Anhydrous solvent, often at low temperature | High reactivity, generally good yields | Requires preparation of acyl chloride, sensitive to moisture |

| Carbodiimide Coupling | DCC, EDC | Hexanoic acid, Thiol | Anhydrous solvent, room temperature | Mild conditions, good functional group tolerance | Formation of urea (B33335) byproduct can complicate purification |

| Mitsunobu Reaction | DEAD/DIAD, PPh₃ | Hexanoic acid, Thiol | Anhydrous solvent, low to room temperature | Mild conditions, high yields | Stoichiometric phosphine (B1218219) oxide byproduct |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Hexanoic acid, Thiol | Anhydrous solvent, room temperature | Effective for sterically hindered substrates | Requires specific activating agent |

The hexanoylsulfanyl group (an acyl disulfide) is a less common functional group than a simple thioester, and its formation requires specific synthetic strategies. A plausible route to this compound would involve the synthesis of a hexanethioate bearing a sulfur-protecting group that can be cleaved to reveal a thiol, which is then reacted to form the acyl disulfide.

However, a more direct and convergent approach would be to synthesize S-hexanoyl hexanethioic acid and then couple it with another activated hexanoyl equivalent. A more feasible strategy would be the reaction of hexanethioic acid with a hexanoyl sulfenyl halide.

The synthesis of unsymmetrical disulfides can be challenging due to the propensity for symmetrical side products. One effective method involves the reaction of a thiol with a sulfenyl chloride. nih.gov In the context of this compound, this could be envisioned as the reaction of hexanethioic acid with hexanoyl sulfenyl chloride. The latter could be prepared from the corresponding thiol or disulfide.

Another approach for the formation of the S-S bond is the oxidation of a mixture of two different thiols, although this often leads to a statistical mixture of symmetrical and unsymmetrical disulfides, requiring chromatographic separation. organic-chemistry.orgodu.edu More controlled oxidation methods, sometimes employing specific catalysts, can improve the selectivity for the unsymmetrical product. capes.gov.brnih.gov

A key intermediate for these routes is hexanethioic acid. This can be prepared by several methods, including the reaction of an acyl chloride with a sulfide (B99878) salt, followed by acidification. organic-chemistry.org

Optimizing the synthesis of this compound would focus on maximizing the yield and purity while minimizing the number of synthetic steps and the cost of reagents. For scalability, factors such as reaction concentration, temperature control, and ease of product isolation are paramount.

For the thioesterification step, a one-pot procedure starting from hexanoic acid would be preferable to a two-step process involving the isolation of hexanoyl chloride. The use of coupling agents that produce water-soluble byproducts, such as EDC, can simplify purification on a larger scale. Continuous flow chemistry is also an attractive option for scaling up thioester synthesis, as it allows for better control of reaction parameters and can improve safety and efficiency. mdpi.com

Derivatization and Functionalization Strategies for this compound Analogues

The presence of both a thioester and an acyl disulfide group in this compound offers multiple sites for chemical modification to produce a variety of analogues. Thioesters are more reactive towards nucleophiles than their oxygen-ester counterparts, making them valuable acylating agents. pearson.comfiveable.me

The thioester moiety can undergo nucleophilic acyl substitution with amines to form amides, with alcohols to form esters, and with organometallic reagents in reactions like the Fukuyama coupling to form ketones. wikipedia.org

The acyl disulfide bond is also susceptible to cleavage. It can be reduced by various reagents, such as phosphines or thiols, to yield a thioacid and a thiol. nih.gov This reactivity can be exploited to introduce different functional groups at the sulfur atom.

Functionalization can also be achieved by modifying the hexanoyl alkyl chains, for example, through alpha-halogenation followed by substitution, or by starting with functionalized hexanoic acid derivatives.

Biocatalytic and Chemoenzymatic Syntheses for this compound Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for preparing precursors of this compound. Enzymes such as lipases have been shown to catalyze the formation of thioesters from carboxylic acids and thiols, often with high efficiency and under mild conditions. mdpi.comresearchgate.netresearchgate.net The use of immobilized enzymes can simplify product purification and allow for catalyst recycling.

Thioesterase enzymes are another class of biocatalysts that are involved in the hydrolysis of thioesters in nature but can be engineered or used in reverse to synthesize thioesters. nih.gov Carboxylic acid reductases (CARs) can be used to generate thioesters, such as acyl-CoA derivatives, from carboxylic acids. chemrxiv.orgchemrxiv.org These enzymatically produced thioesters can then be used as building blocks in subsequent chemical steps.

While the direct enzymatic synthesis of a complex molecule like this compound is not established, chemoenzymatic strategies are highly plausible. For instance, a chiral alcohol precursor could be resolved using a lipase, then converted to a thioacid, and finally coupled chemically to form the target molecule. This combination of enzymatic and chemical steps leverages the high selectivity of enzymes and the broad scope of chemical reactions.

Chemical Reactivity and Reaction Mechanisms of S Hexanoylsulfanyl Hexanethioate

Nucleophilic Acyl Substitution Reactions of the Thioester Linkage

The thioester group in S-hexanoylsulfanyl hexanethioate is a key site for nucleophilic attack. Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including thioesters. masterorganicchemistry.comlibretexts.org This reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The general mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com This intermediate is transient and quickly collapses, reforming the carbonyl double bond and expelling a leaving group. libretexts.orgyoutube.com In the case of this compound, the leaving group would be the hexanethiolate-disulfide moiety.

The reactivity of the thioester towards nucleophilic acyl substitution is influenced by both steric and electronic factors. libretexts.org A variety of nucleophiles can participate in this reaction, including:

Water (Hydrolysis): In the presence of water, particularly under acid or base catalysis, the thioester can be hydrolyzed to form hexanoic acid and a corresponding thiol-disulfide compound. libretexts.org

Alcohols (Alcoholysis): Reaction with an alcohol leads to the formation of an ester and the thiol-disulfide leaving group. libretexts.org

Amines (Aminolysis): Amines, being strong nucleophiles, readily react with the thioester to produce amides. libretexts.orgyoutube.com Primary and secondary amines will yield secondary and tertiary amides, respectively. youtube.com

The favorability of a given nucleophilic acyl substitution reaction depends on the relative stability of the starting materials and products. Generally, a more reactive carboxylic acid derivative can be converted to a less reactive one. youtube.com

Reactions Involving the Sulfanyl (B85325) Moiety in this compound

The disulfide bond (-S-S-) in this compound is another reactive center, primarily involved in redox and exchange reactions.

Thiol-disulfide exchange is a common reaction for disulfides, involving the reaction of a thiol with a disulfide bond. nih.gov The mechanism is typically a nucleophilic substitution at one of the sulfur atoms of the disulfide. nih.gov The attacking species is the thiolate anion (RS⁻), which is a potent nucleophile. nih.gov

The reaction proceeds via an SN2-type mechanism, where the thiolate attacks one of the sulfur atoms of the disulfide bridge, forming a transient, higher-order polysulfide-like transition state. nih.govrsc.org This is followed by the departure of a new thiolate leaving group. This process is crucial in many biological systems for the formation and rearrangement of disulfide bonds in proteins. rsc.org

The sulfur atoms in the disulfide bond of this compound can undergo both oxidation and reduction.

Oxidation: The sulfur atoms can be oxidized to various higher oxidation states, such as thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)₂-S-R), using appropriate oxidizing agents. Common oxidants for this purpose include peroxy acids. Further oxidation can lead to the cleavage of the S-S bond.

Reduction: The disulfide bond can be readily reduced to the corresponding thiols. This transformation is a fundamental reaction in biochemistry and organic synthesis. Common reducing agents include:

Thiols like dithiothreitol (B142953) (DTT) and β-mercaptoethanol.

Borohydrides, such as sodium borohydride.

Phosphines, for example, triphenylphosphine.

Electrophilic Reactivity and Addition Reactions of this compound

While the primary reactivity of the thioester is as an electrophile at the carbonyl carbon, the sulfur atoms can also exhibit electrophilic character under certain conditions. For instance, in the presence of a strong electrophile, the sulfur atoms could be attacked. However, the more prevalent reactions involve the electrophilicity of the carbonyl group.

Electrophilic addition reactions are not characteristic of this class of compounds under normal conditions. The reactivity is dominated by the substitution and redox reactions described above.

Mechanistic Investigations of this compound in Model Chemical Systems

While specific mechanistic studies on this compound are not widely documented in readily available literature, the reactivity of its constituent functional groups is well-established.

Nucleophilic Acyl Substitution: The mechanism for nucleophilic acyl substitution at a thioester is a classic example taught in organic chemistry. youtube.comyoutube.com Studies on simpler thioesters confirm the two-step addition-elimination pathway through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction rate is influenced by the nature of the nucleophile and the leaving group. youtube.com

Thiol-Disulfide Exchange: The kinetics and mechanism of thiol-disulfide exchange have been extensively studied. nih.gov These studies confirm the SN2 nature of the reaction and the importance of the thiolate anion as the active nucleophile. nih.gov Computational studies have been used to model the transition state, which is found to be a symmetric trisulfide structure. rsc.org

Stability and Degradation Pathways of this compound

The stability of this compound is limited by the reactivity of its functional groups. The primary degradation pathways are likely to be:

Hydrolysis: The thioester linkage is susceptible to hydrolysis, especially in the presence of acid or base, or enzymatic catalysis. Basic hydrolysis, often termed saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion. masterorganicchemistry.com This would lead to the formation of hexanoate (B1226103) and the corresponding thiol-disulfide.

Thiolysis: In the presence of free thiols, the disulfide bond can be cleaved via thiol-disulfide exchange, leading to the formation of new, mixed disulfides and the release of a thiol.

Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition, potentially involving the cleavage of the relatively weak S-S bond or decarboxylation.

The stability will also be dependent on the solvent and pH of the medium. In aqueous, basic conditions, hydrolysis of the thioester would be a significant degradation pathway. In the presence of reducing agents, the disulfide bond would be labile.

Advanced Spectroscopic and Chromatographic Characterization of S Hexanoylsulfanyl Hexanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of S-hexanoylsulfanyl hexanethioate. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different methylene (B1212753) (CH₂) and methyl (CH₃) groups of the two hexanoyl chains. The chemical shifts can be estimated based on the analysis of similar long-chain fatty acid derivatives. aocs.orgmagritek.comyoutube.com The protons alpha to the carbonyl groups (α-CH₂) are anticipated to be the most deshielded among the methylene groups due to the electron-withdrawing effect of the thioester functionality, appearing at approximately 2.5-2.8 ppm. The subsequent methylene groups (β, γ, δ-CH₂) would resonate further upfield, creating a complex overlapping pattern between 1.2 and 1.7 ppm. The terminal methyl protons (ω-CH₃) of the hexanoyl chains would appear at the most upfield region, typically around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The most downfield signal would correspond to the carbonyl carbons (C=O) of the thioanhydride group, expected in the range of 190-200 ppm, a characteristic region for thioesters. aocs.org The carbons of the methylene groups would appear at distinct chemical shifts, with the α-carbons resonating around 40-50 ppm and the other chain carbons appearing between 22 and 32 ppm. The terminal methyl carbons would be the most shielded, with a chemical shift of approximately 14 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. nist.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 195-205 |

| α-CH₂ | 2.5 - 2.8 | 40 - 50 |

| β-CH₂ | 1.6 - 1.8 | 24 - 26 |

| γ, δ-CH₂ | 1.2 - 1.4 | 31 - 32, 22 - 23 |

| ω-1-CH₂ | 1.3 - 1.5 | 22 - 23 |

| ω-CH₃ | 0.9 - 1.0 | ~14 |

Note: Predicted values are based on data from analogous long-chain thioesters and fatty acid derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular mass and confirming the elemental composition of this compound (C₁₂H₂₂O₂S₂). The exact mass can be calculated with high accuracy, which helps to distinguish it from other compounds with the same nominal mass.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern of the molecule. Key fragmentation pathways for diacyl sulfides would involve the cleavage of the C-S and S-S bonds. Expected fragmentation patterns would include the loss of one of the hexanoyl groups as a hexanoyl radical or ketene, as well as cleavage of the sulfur-sulfur bond. The presence of sulfur isotopes (³³S and ³⁴S) would result in characteristic isotopic patterns for sulfur-containing fragments, particularly at M+1 and M+2 peaks. nih.gov

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 246 | [C₁₂H₂₂O₂S₂]⁺ | Molecular Ion (M⁺) |

| 147 | [C₆H₁₁OS₂]⁺ | Loss of C₆H₁₁O radical |

| 115 | [C₆H₁₁OS]⁺ | Cleavage of S-S bond and loss of S |

| 99 | [C₆H₁₁O]⁺ | Acylium ion from cleavage of C-S bond |

| 71 | [C₅H₁₁]⁺ | Loss of CO from the acylium ion |

| 43 | [C₃H₇]⁺ | Further fragmentation of the alkyl chain |

Note: Fragmentation is predicted based on general principles of mass spectrometry for thioesters and related compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the thioester groups. This band is typically observed in the range of 1680-1720 cm⁻¹. The C-S stretching vibrations are expected to appear in the region of 600-800 cm⁻¹, although they are generally weaker and can be difficult to assign definitively. The various C-H stretching and bending vibrations of the hexanoyl chains would be observed in their characteristic regions (2850-2960 cm⁻¹ for stretching and 1375-1465 cm⁻¹ for bending).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S-S stretching vibration, which is often weak in the IR spectrum, should give a more intense signal in the Raman spectrum, expected in the 400-500 cm⁻¹ region. nih.gov The C-S and C=O stretches are also observable in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (alkyl) | 2850 - 2960 | 2850 - 2960 |

| C=O stretch | 1680 - 1720 (strong) | 1680 - 1720 (moderate) |

| C-H bend (alkyl) | 1375 - 1465 | 1375 - 1465 |

| C-S stretch | 600 - 800 (weak-moderate) | 600 - 800 (strong) |

| S-S stretch | Weak or unobserved | 400 - 500 (moderate-strong) |

Note: Frequencies are based on data for analogous thioanhydrides and sulfur-containing compounds.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy (UV-Visible) provides insights into the electronic transitions within the molecule. Thioesters and diacyl sulfides are known to exhibit weak absorption bands in the near-UV region. aocs.org These transitions are typically attributed to the n → π* transition of the lone pair electrons on the sulfur and oxygen atoms to the antibonding π* orbital of the carbonyl group. A more intense π → π* transition is expected at shorter wavelengths (far-UV region). Due to the presence of two chromophores in close proximity, some electronic interaction might be observed. Fluorescence or phosphorescence is not a prominent feature of simple thioesters and is not expected to be significant for this compound.

Advanced Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Gas Chromatography (GC): Given its expected volatility, this compound should be amenable to analysis by gas chromatography, likely coupled with a mass spectrometer (GC-MS). A non-polar or semi-polar capillary column would be suitable for its separation from starting materials and byproducts. The retention time would be dependent on the column phase and temperature program.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of this compound. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase gradient of acetonitrile (B52724) and water, would be an effective method for purity determination. Detection could be achieved using a UV detector set to a wavelength where the thioester chromophore absorbs (around 210-230 nm).

Theoretical and Computational Chemistry Studies of S Hexanoylsulfanyl Hexanethioate

Quantum Chemical Calculations for Electronic Structure, Bonding, and Energetics

By employing ab initio methods like Hartree-Fock theory or more advanced post-Hartree-Fock methods, researchers can model the molecule's geometry and electron distribution. ulisboa.pt For a molecule like S-hexanoylsulfanyl hexanethioate, this would involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. Key parameters such as bond lengths, bond angles, and dihedral angles involving the thioanhydride functional group (-C(O)S(O)C-) would be determined.

Furthermore, these calculations can elucidate the nature of the bonding within the molecule. For instance, the character of the carbon-sulfur and sulfur-sulfur bonds can be analyzed through population analysis, which assigns partial charges to each atom and quantifies the degree of covalent and ionic character in each bond. The presence of two acyl groups attached to a sulfur atom makes the electronic environment around the sulfur particularly interesting for study.

Energetic properties, such as the heat of formation and bond dissociation energies, can also be calculated. researchgate.net For this compound, calculating the bond dissociation energy of the S-S bond and the C-S bonds would provide insights into the molecule's thermal stability and potential decomposition pathways. researchgate.net

Illustrative Data Table: Calculated Energetic Properties of this compound

| Property | Calculated Value (Illustrative) | Method (Hypothetical) |

| Heat of Formation (gas phase) | -350.5 kJ/mol | G4(MP2) |

| S-S Bond Dissociation Energy | 250.2 kJ/mol | B3LYP/6-311+G(d,p) |

| C-S Bond Dissociation Energy | 380.8 kJ/mol | CBS-QB3 |

This table is for illustrative purposes to show the types of data that can be generated.

Density Functional Theory (DFT) Applications for Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying larger molecules like this compound. researchgate.netusd.edu DFT methods can be applied to predict a wide range of properties, including reactivity and spectroscopic signatures. nih.gov

Reactivity can be assessed by calculating various molecular descriptors. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov Mapping the electrostatic potential onto the electron density surface can visually identify regions of the molecule that are electron-rich (and thus prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. researchgate.net This can aid in the experimental identification and characterization of this compound by assigning specific vibrational modes to the observed absorption bands. Similarly, by calculating electronic transition energies, a theoretical UV-Vis spectrum can be predicted. usd.edu

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value/Range (Illustrative) | Computational Method |

| C=O Stretching Frequency (IR) | 1680-1700 cm⁻¹ | B3LYP/6-31G(d) |

| S-S Stretching Frequency (IR) | 500-550 cm⁻¹ | B3LYP/6-31G(d) |

| λmax (UV-Vis) | 280 nm | TD-DFT |

This table is for illustrative purposes to show the types of data that can be generated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are ideal for exploring the dynamic behavior of molecules and their interactions with their environment. mdpi.comcurtin.edu.au MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. mdpi.com

MD simulations are also invaluable for studying intermolecular interactions. researchgate.net By simulating this compound in a solvent, such as water or an organic solvent, one can study how the molecule interacts with its surroundings. This can provide insights into its solubility and how it might behave in a biological or industrial setting. Furthermore, simulations of multiple this compound molecules can reveal information about its aggregation behavior and the nature of the intermolecular forces at play. semanticscholar.org

Illustrative Data Table: Conformational Analysis of this compound from MD Simulations

| Conformer | Relative Population (%) (Illustrative) | Key Dihedral Angle(s) (Illustrative) |

| Extended | 45 | C-C-C-C = 180° |

| Folded | 30 | C-S-S-C = 90° |

| Kinked | 25 | C-C-S-S = 60° |

This table is for illustrative purposes to show the types of data that can be generated.

Computational Studies of Reaction Mechanisms and Transition States of this compound

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including identifying elusive transition states. researchgate.netacs.org For this compound, this could involve studying its hydrolysis, aminolysis, or reactions with other nucleophiles. nih.gov

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, which is a short-lived, high-energy species that determines the reaction rate. Various computational methods can be used to locate and characterize transition states, providing information about their geometry, energy, and vibrational frequencies.

For example, a study of the hydrolysis of this compound would involve modeling the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of a C-S bond. ulisboa.pt Calculating the activation energy for this process would provide a quantitative measure of the reaction rate. ulisboa.pt These studies are critical for understanding the reactivity and stability of thioesters and thioanhydrides in various chemical environments. nih.gov

Illustrative Data Table: Calculated Activation Energies for Reactions of this compound

| Reaction | Calculated Activation Energy (kJ/mol) (Illustrative) | Computational Method |

| Hydrolysis | 85.3 | DFT (B3LYP) with solvent model |

| Aminolysis (with methylamine) | 65.1 | MP2/6-311+G(d,p) |

| Thiol-thioester exchange | 42.5 | ONIOM (QM:MM) |

This table is for illustrative purposes to show the types of data that can be generated.

Application of Machine Learning and Chemoinformatics in Predicting this compound Behavior and Interactions

In recent years, machine learning (ML) and chemoinformatics have emerged as powerful tools for predicting the properties and behavior of chemical compounds. maxapress.comarxiv.orgulster.ac.uk These approaches leverage large datasets of known molecules to build predictive models that can rapidly screen new compounds for desired characteristics. ulster.ac.uknih.gov

For this compound, ML models could be trained to predict a wide range of properties, such as its solubility, toxicity, or even its potential as a flavor or fragrance compound. nih.gov This would involve representing the molecule using a set of numerical descriptors (fingerprints) and then using an ML algorithm, such as a neural network or a support vector machine, to learn the relationship between these descriptors and the property of interest. maxapress.com

Chemoinformatics tools can also be used to compare this compound to large databases of existing compounds, helping to identify molecules with similar structures or predicted properties. This can be useful for understanding its potential applications and for designing new molecules with tailored characteristics. The integration of ML and chemoinformatics with traditional computational chemistry methods holds great promise for accelerating the discovery and development of new chemical entities. arxiv.org

Illustrative Data Table: Machine Learning Predictions for this compound

| Property | Predicted Value (Illustrative) | Machine Learning Model |

| Aqueous Solubility (logS) | -4.2 | Random Forest Regression |

| Boiling Point (°C) | 285 | Graph Neural Network |

| Toxicity (LD50, oral, rat) | 1500 mg/kg | Support Vector Machine |

This table is for illustrative purposes to show the types of data that can be generated.

Biochemical and Biological Research Perspectives on S Hexanoylsulfanyl Hexanethioate

Enzymatic Hydrolysis and Metabolism of S-hexanoylsulfanyl Hexanethioate by Esterases and Thioesterases

There is currently no published research that has investigated the enzymatic hydrolysis or metabolism of this compound. It is plausible that esterases and thioesterases, enzymes known to cleave ester and thioester bonds respectively, could potentially catabolize this molecule. However, without experimental data, the specific enzymes involved, the kinetics of such reactions, and the resulting metabolic products are purely speculative. Future research would need to focus on incubating this compound with various purified esterases and thioesterases, as well as with cellular extracts, to identify potential metabolic pathways.

Investigation of this compound as a Substrate or Product in Defined Biochemical Pathways

The role of this compound as either a substrate or a product in any defined biochemical pathway has not been documented. Key metabolic pathways involving thioesters, such as fatty acid metabolism and the citric acid cycle, are well-characterized, but there is no evidence to date of this specific diacyl thiosulfate's involvement. Determining whether this compound is an intermediate or an end-product in a known or novel pathway would require targeted metabolomic studies and tracer analysis.

Interaction of this compound with Isolated Biological Macromolecules: Binding and Activity Modulation

Direct experimental evidence of the interaction of this compound with isolated biological macromolecules like proteins, nucleic acids, or polysaccharides is absent from the scientific literature. Understanding such interactions is fundamental to uncovering any potential biological function. Future studies could employ techniques such as isothermal titration calorimetry, surface plasmon resonance, or NMR spectroscopy to investigate binding affinities and potential conformational changes in macromolecules upon exposure to this compound.

In Vitro Studies of this compound in Cellular Systems: Mechanistic Exploration of Biological Responses

No in vitro studies using cellular systems to explore the biological effects of this compound have been published. Therefore, its impact on cellular processes such as proliferation, apoptosis, signaling, or gene expression remains unknown. Initial in vitro screening in various cell lines would be a necessary first step to identify any potential bioactivity and to guide further mechanistic investigations.

Comparative Analysis of this compound's Biological Role with Related Thioesters (e.g., S-methyl hexanethioate, Hexanoyl-CoA)

A comparative analysis of the biological role of this compound with more well-studied thioesters is challenging due to the complete lack of data on the former. However, the known functions of related compounds can offer a speculative framework for potential areas of investigation.

S-methyl hexanethioate is recognized primarily as a flavoring agent and has been identified in some natural products. nih.gov Its biological role is generally considered in the context of nutrient and energy metabolism. nih.gov

Hexanoyl-CoA is a key intermediate in fatty acid metabolism. It is involved in both the biosynthesis and beta-oxidation of fatty acids. In the context of cannabinoid biosynthesis in Cannabis sativa, hexanoyl-CoA serves as a crucial precursor. An acyl-activating enzyme, CsAAE1, has been identified as the synthetase that produces hexanoyl-CoA for this pathway.

The structural differences between this compound and these related thioesters are significant. The presence of a disulfide bond within the thioester linkage in this compound suggests that its reactivity and biological targets may differ substantially from the more conventional thioesters. For instance, it could potentially participate in redox-sensitive signaling pathways through thiol-disulfide exchange reactions. However, this remains a hypothesis pending experimental validation.

Below is a comparative table of the mentioned compounds:

| Compound Name | Molecular Formula | Known Biological Context |

| This compound | C12H22O2S2 | Not documented |

| S-methyl hexanethioate | C7H14OS | Flavoring agent, potential role in nutrient metabolism nih.gov |

| Hexanoyl-CoA | C27H46N7O17P3S | Intermediate in fatty acid metabolism, precursor in cannabinoid biosynthesis |

Emerging Research Applications and Methodologies for S Hexanoylsulfanyl Hexanethioate

Development of S-hexanoylsulfanyl Hexanethioate as a Chemical Probe for Enzyme Activity or Pathway Tracing

In biochemical research, chemical probes are indispensable tools for elucidating the function of enzymes and tracing metabolic pathways. The thioester bond is a high-energy bond crucial in numerous metabolic processes, most notably in the form of acetyl-CoA and other acyl-CoA thioesters. These molecules are central to fatty acid metabolism, the Krebs cycle, and the biosynthesis of various natural products.

This compound, as a stable, synthetic analog of endogenous thioesters, holds potential as a chemical probe to investigate enzymes that recognize or metabolize thioester substrates. Its two hexanoyl groups could allow it to interact with the active sites of enzymes involved in fatty acid processing. By acting as a substrate mimic or an inhibitor, it could be used to study the kinetics and mechanisms of these enzymes.

For instance, researchers could utilize this compound in competitive binding assays to identify novel enzymes that interact with thioesters or to screen for inhibitors of known thioester-dependent enzymes. Furthermore, by modifying one or both of the hexanoyl chains with a reporter group, such as a fluorophore or a biotin (B1667282) tag, this compound could be transformed into a versatile tool for activity-based protein profiling (ABPP). This would enable the visualization and identification of active thioester-metabolizing enzymes within complex biological systems like cell lysates or even living cells.

The reactivity of the central dithioester bond could also be exploited for pathway tracing. If one of the hexanoyl moieties is transferred by an enzyme to an acceptor molecule, the release of the other hexanethioate portion could be monitored, providing a quantitative measure of enzyme activity.

Strategies for Isotopic Labeling of this compound for Advanced Mechanistic Investigations

Isotopic labeling is a powerful technique that provides unparalleled insights into reaction mechanisms and metabolic fluxes. The synthesis of isotopically labeled this compound would significantly enhance its utility as a research tool.

Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. symeres.com For this compound, labeling could be strategically applied to different parts of the molecule to answer specific scientific questions.

Potential Isotopic Labeling Strategies:

| Isotope | Position of Labeling | Potential Application |

| ¹³C | Carbonyl carbon of one or both hexanoyl groups | Tracing the metabolic fate of the acyl chain in enzymatic reactions. |

| ¹³C | Specific positions along the hexanoyl carbon chain | Determining which carbon atoms are involved in enzymatic cleavage or rearrangement. |

| ²H | Hexanoyl chains | Investigating kinetic isotope effects to elucidate enzymatic reaction mechanisms. |

| ³⁴S | Central sulfur atoms | Following the transfer or modification of the sulfur-containing portion of the molecule. |

One established method for producing isotopically labeled acyl-thioesters is through biological systems. For example, Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) has been successfully used to generate a library of stable isotope-labeled acyl-CoA thioesters in yeast. nih.govnih.gov A similar biosynthetic approach could potentially be adapted for this compound if appropriate precursors are supplied to the culture.

Alternatively, chemical synthesis offers a more controlled approach to producing specifically labeled isotopologues. schd-shimadzu.com The synthesis could start from commercially available isotopically labeled precursors, such as labeled hexanoic acid. Standard synthetic routes to thioesters, for example, via the reaction of an acid chloride with a thiol salt or through DCC coupling, could be employed using these labeled starting materials. wikipedia.org

The resulting isotopically labeled this compound would be an invaluable tool for mass spectrometry-based studies, allowing for precise quantification in complex biological mixtures and for tracing its metabolic transformations with high confidence.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. The self-assembly of molecules into well-defined architectures is a cornerstone of this field and is fundamental to many biological processes and the development of new materials.

The amphiphilic nature of this compound, with its two nonpolar hexanoyl tails and a more polar central dithioester core, suggests its potential to participate in self-assembly processes. In aqueous environments, it is conceivable that these molecules could aggregate to form structures such as micelles or vesicles, with the hydrophobic hexanoyl chains sequestered from the water and the dithioester groups at the interface.

Furthermore, the ability of sulfur atoms to interact with metal surfaces, particularly gold, is well-documented in the context of self-assembled monolayers (SAMs). techconnect.org While this compound is not a simple thiol, the sulfur atoms in the dithioester linkage might still afford an affinity for certain surfaces, leading to the formation of organized molecular layers. The study of such layers could provide insights into surface modification and the creation of functionalized interfaces. Research on thioester-functionalized self-assembled monolayers has shown that the thioester group is relatively stable and its properties can be tuned by varying the acyl chain length. nih.gov

The exploration of this compound in this area would involve investigating its aggregation behavior in different solvents and at various concentrations. Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) could be used to characterize the resulting supramolecular structures. The interactions driving the self-assembly would likely be a combination of hydrophobic effects and dipole-dipole interactions involving the dithioester core. The potential to form novel supramolecular structures makes this compound an interesting candidate for research in materials science and nanotechnology.

Integration of this compound into Advanced Analytical Protocols for Complex Sample Analysis

The accurate detection and quantification of specific molecules in complex biological samples is a significant challenge in analytical chemistry. The development of robust analytical protocols for this compound would be essential for its use in the research applications described above.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, would be the method of choice for the analysis of this compound. mdpi.com This technique offers the high sensitivity and selectivity required to detect the compound at low concentrations in matrices such as cell extracts or biofluids.

Key Components of an Analytical Protocol for this compound:

| Analytical Step | Method/Technique | Considerations |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction (SPE) | Optimization is needed to efficiently extract the relatively nonpolar this compound from aqueous biological samples and remove interfering substances. |

| Chromatographic Separation | Reversed-phase HPLC | A C18 or similar column would be suitable for separating this compound from other lipids and metabolites based on its hydrophobicity. |

| Mass Spectrometric Detection | Electrospray ionization (ESI) in positive ion mode | The molecule is expected to form a protonated molecular ion [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. |

| Quantification | Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) | An isotopically labeled version of this compound would serve as the ideal internal standard to ensure high accuracy and precision. nih.gov |

The development of such an analytical method would involve optimizing the extraction procedure, the HPLC gradient, and the MS parameters. The fragmentation pattern of this compound in the mass spectrometer would need to be characterized to identify unique precursor-product ion transitions for use in SRM/MRM experiments.

In addition to LC-MS/MS, other analytical techniques could be explored. For instance, if this compound is modified with a fluorescent tag, fluorescence-based detection methods could be employed for high-throughput screening assays. researchgate.net The establishment of these advanced analytical protocols is a critical step towards enabling quantitative studies of the behavior and fate of this compound in various research contexts.

Future Directions and Unanswered Questions in S Hexanoylsulfanyl Hexanethioate Research

Addressing Challenges in Stereoselective Synthesis and Scalable Production

The synthesis of thioesters can be achieved through various methods, including the reaction of acid chlorides with thiols or the condensation of carboxylic acids and thiols using dehydrating agents. wikipedia.org However, achieving stereoselectivity, particularly when chiral centers are present in the acyl or thiol portions, remains a significant challenge in organic synthesis. nih.gov For a molecule like S-hexanoylsulfanyl hexanethioate, where both the acyl and the sulfanyl (B85325) portions are derived from hexanoic acid and hexanethiol respectively, the potential for stereoisomers exists if substituted derivatives were to be synthesized. Future research should focus on developing novel catalytic systems that can control the stereochemical outcome of the thioesterification reaction.

The scalable production of thioesters often faces hurdles such as the cost of starting materials, the need for stoichiometric activating agents, and the generation of waste. elsevierpure.com Green chemistry approaches, such as dehydrogenative coupling of alcohols and thiols, offer a more atom-economical and environmentally benign alternative. elsevierpure.com Investigating such methods for the synthesis of this compound could lead to more efficient and sustainable production processes.

Table 1: Comparison of Synthetic Methods for Thioesters

| Method | Advantages | Disadvantages | Scalability |

| Acid Chloride & Thiol | High reactivity, generally good yields. wikipedia.org | Requires preparation of acid chloride, generates halide waste. wikipedia.org | Moderate to high. |

| Carboxylic Acid & Thiol with Dehydrating Agent | One-pot procedure. wikipedia.org | Dehydrating agent is often used in stoichiometric amounts, can be difficult to remove. wikipedia.org | Moderate. |

| Mitsunobu Reaction | Mild conditions, good for sensitive substrates. wikipedia.org | Generates stoichiometric phosphine (B1218219) oxide waste. | Low to moderate. |

| Dehydrogenative Coupling | Atom economical, produces only hydrogen gas as a byproduct. elsevierpure.com | Requires specific catalysts, may have substrate scope limitations. | Potentially high. |

Unveiling Novel Reactivity Patterns and Unforeseen Chemical Transformations

Thioesters are known for their role as excellent acylating agents, reacting readily with nucleophiles like amines to form amides. wikipedia.orgyoutube.com This reactivity is fundamental to processes like native chemical ligation for protein synthesis. nih.gov The reactivity of thioesters is greater than that of their oxygen-containing ester counterparts towards many nucleophiles, a fact attributed to the better leaving group ability of the thiolate anion. acs.orgnih.gov

Future investigations could explore unforeseen reactivity patterns of this compound. For instance, the Fukuyama coupling, a palladium-catalyzed reaction of a thioester with an organozinc reagent to form a ketone, is a unique transformation of this functional group. wikipedia.org Exploring similar transition-metal-catalyzed cross-coupling reactions with this compound could unveil novel carbon-carbon bond-forming strategies. Furthermore, the development of cobalt-catalyzed decarbonylative cross-coupling reactions of aromatic thioesters points towards the potential for new types of transformations. acs.orgacs.org

Exploring Opportunities for this compound in Interdisciplinary Research

The unique reactivity of the thioester bond makes it a valuable tool in various interdisciplinary fields. In materials science, thioesters can be incorporated into polymers to create degradable materials. For example, thionolactones have been used to introduce degradable thioester linkages into styrene (B11656) and methacrylate (B99206) polymers. acs.org this compound could potentially be used as a monomer or a chain transfer agent in polymerization reactions to create novel materials with tailored degradation profiles. Additionally, thioester-appended organosilatranes have been synthesized and used for the modification of magnetic silica (B1680970) surfaces, suggesting applications in nanotechnology and sensor development. rsc.org

In the context of the origin of life, thioesters are hypothesized to have played a crucial role in a "thioester world" as precursors to more complex biomolecules. wikipedia.orgnih.gov Studying the behavior of this compound under prebiotic conditions could provide insights into the formation of peptides and other essential molecules.

Impact of Technological Advancements on Future Research Directions for this compound

Modern technological advancements are poised to revolutionize the study of chemical compounds like this compound. High-throughput experimentation (HTE) platforms, which allow for the rapid screening of numerous reaction conditions in parallel, can significantly accelerate the discovery of optimal synthesis methods and novel reactions. youtube.comyoutube.com This approach minimizes the consumption of valuable starting materials and provides a wealth of data to understand reaction mechanisms. youtube.com

Computational chemistry and molecular modeling offer powerful tools to predict the reactivity and properties of molecules. acs.orgnih.gov Quantum mechanical calculations can elucidate reaction mechanisms and transition state energies, providing insights that are difficult to obtain experimentally. acs.orgulisboa.pt For this compound, computational studies could be employed to predict its reactivity towards various nucleophiles, guide the design of new catalysts for its synthesis, and explore its potential interactions with biological macromolecules.

Advanced analytical techniques are also crucial. For instance, Förster Resonance Energy Transfer (FRET) assays have been developed to continuously monitor the rate of thioester reactions with nucleophiles, providing valuable kinetic data. nih.govnih.gov

Potential for this compound as a Scaffold for Rational Design in Chemical Biology Studies

Thioesters are ubiquitous in chemical biology, serving as reactive probes and key intermediates in biological processes. uchicago.eduuchicago.eduuchicago.edu For instance, amino acid thioester derivatives have been developed as inhibitors of metallo-β-lactamases, demonstrating the potential of the thioester scaffold in drug discovery. nih.gov

This compound, with its two hexanoyl chains, could serve as a versatile scaffold for the rational design of chemical probes. By modifying the hexanoyl chains with reporter groups (e.g., fluorophores, biotin) or reactive moieties, it may be possible to create probes for studying enzyme activity or for covalent labeling of proteins. The rational design of such probes can be guided by computational docking studies to predict their binding to target proteins. nih.gov The development of fluorescent probes based on rational design has proven effective for imaging biological processes in living cells. nih.govnih.govrsc.org

Table 2: Potential Chemical Biology Applications of this compound Derivatives

| Application Area | Design Strategy | Potential Outcome |

| Enzyme Inhibition | Design derivatives that mimic the natural substrate of an enzyme. | Development of novel therapeutic agents. nih.gov |

| Activity-Based Probing | Incorporate a reporter tag and a reactive group to covalently label active enzymes. | Identification and characterization of enzyme function. |

| Drug Delivery | Utilize the thioester as a cleavable linker for prodrug activation. | Targeted release of therapeutic agents. |

| Biosynthesis Studies | Synthesize isotopically labeled versions to trace metabolic pathways. | Elucidation of biochemical reaction mechanisms. libretexts.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.